molecular formula C6H3BrClF B027530 1-Bromo-2-chloro-4-fluorobenzene CAS No. 110407-59-5

1-Bromo-2-chloro-4-fluorobenzene

Cat. No.: B027530
CAS No.: 110407-59-5
M. Wt: 209.44 g/mol
InChI Key: LEFQPBAWVJEIJS-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-fluorobenzene is an aromatic compound with the molecular formula C6H3BrClF. It is a polyhalogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-fluorobenzene can be synthesized through the diazotization of 2-chloro-4-fluoroaniline followed by bromination. The process involves the following steps:

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimizations for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-4-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Agricultural Applications

1-Bromo-2-chloro-4-fluorobenzene is primarily recognized for its role as an intermediate in the synthesis of herbicides, particularly tetrahydrophthalimide derivatives. These derivatives exhibit herbicidal activity, making the compound crucial in developing effective agricultural chemicals.

Case Study: Synthesis of Herbicides

A notable method for producing this compound involves diazotizing 2-chloro-4-fluoroaniline followed by bromination. This process not only enhances the yield but also improves the efficiency of herbicide production . The compound serves as a precursor for various herbicides, contributing to effective weed management strategies.

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex molecules. Its halogenated structure allows for various substitution reactions, making it an essential reagent in synthetic pathways.

Applications in Material Science

The compound has been employed in the synthesis of polyhalogenated benzenes, which are important in developing new materials with specific properties. These materials can find applications in electronics, coatings, and other industrial processes .

Pharmaceutical Applications

While not extensively documented, there is potential for this compound to be used in pharmaceutical research. Its unique chemical properties may allow it to participate in the synthesis of biologically active compounds.

Example: Drug Development

Research into halogenated compounds has shown that they can enhance the bioactivity and selectivity of drug candidates. As such, this compound could be investigated further for its potential role in drug development .

Mechanism of Action

The mechanism of action of 1-bromo-2-chloro-4-fluorobenzene primarily involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms on the benzene ring makes it susceptible to nucleophilic attack, while also activating the ring towards electrophilic substitution reactions. These properties enable the compound to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 1-Bromo-4-chloro-2-fluorobenzene
  • 1-Bromo-2-chloro-5-fluorobenzene
  • 1-Bromo-3-chloro-4-fluorobenzene

Comparison: 1-Bromo-2-chloro-4-fluorobenzene is unique due to the specific positioning of the halogen atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in substitution reactions, making it a valuable compound for targeted synthetic applications .

Biological Activity

1-Bromo-2-chloro-4-fluorobenzene (CAS number 110407-59-5) is a polyhalogenated aromatic compound that serves as a significant building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article explores its biological activity, including its role in drug development, toxicity, and environmental impact.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₆H₃BrClF
Molecular Weight209.44 g/mol
Boiling Point193 °C - 195 °C
Purity>98%
AppearanceClear liquid

This compound is notable for its stability due to the presence of halogen substituents, which can influence its reactivity and biological interactions.

Synthesis and Applications

This compound is primarily synthesized through bromination and chlorination processes involving benzene derivatives. It serves as an intermediate in the synthesis of various pharmaceuticals, including brilanestrant , a selective estrogen receptor degrader used in breast cancer treatment. The compound has demonstrated effective concentrations in degrading estrogen receptor alpha (ERα) with a potency of approximately 0.7 nM .

Additionally, it is utilized in peptide synthesis as a catalyst precursor, showcasing high catalytic efficiency with up to 97% conversion in specific reactions . Its role in drug discovery and medicinal chemistry highlights its importance in developing new therapeutic agents.

Anticancer Properties

The primary biological activity of this compound lies in its application as a precursor for brilanestrant. This compound has been shown to effectively degrade estrogen receptors, which are critical targets in hormone-dependent cancers such as breast cancer. Studies indicate that compounds with similar structures exhibit significant antiproliferative effects on cancer cell lines, making this compound a valuable component in anticancer drug design.

Toxicological Profile

Toxicological studies have assessed the safety and environmental impact of this compound. The compound has been classified under high production volume (HPV) chemicals due to its widespread use. Acute toxicity studies reveal that the median lethal dose (LD50) for rats is approximately 2,700 mg/kg , indicating moderate toxicity . Symptoms observed at lethal doses include tremors, weight loss, and respiratory distress.

Environmental Impact

The environmental persistence of halogenated compounds like this compound raises concerns regarding their biodegradability and potential ecological effects. Research has shown that fluorinated compounds can resist microbial degradation, leading to accumulation in the environment . The stability imparted by fluorine atoms often results in increased bioaccumulation potential, necessitating careful monitoring of their environmental fate.

Case Studies

Several case studies highlight the biological activity and applications of this compound:

  • Brilanestrant Development : A study focused on the synthesis of brilanestrant demonstrated that using this compound as an intermediate resulted in compounds with enhanced selectivity for estrogen receptors, thus improving therapeutic efficacy against breast cancer .
  • Peptide Synthesis Efficiency : In another case study involving peptide synthesis, the use of a biphenyl catalyst derived from this compound achieved remarkable conversion rates, underscoring its utility in organic synthesis .
  • Toxicity Assessment : A comprehensive toxicity evaluation revealed that exposure to high concentrations led to significant physiological effects in laboratory animals, emphasizing the need for safety protocols during handling and application .

Q & A

Q. Basic: What are the common synthetic routes for preparing 1-bromo-2-chloro-4-fluorobenzene?

This compound is typically synthesized via sequential halogenation or cross-coupling reactions. A widely used method involves Suzuki coupling with arylboronic esters to form biphenyl intermediates, which are precursors for phenanthridine derivatives . Alternatively, halogenation sequences (bromination, chlorination, fluorination) on a benzene ring can be optimized using directing groups to achieve regioselectivity. For example, electrophilic aromatic substitution with appropriate catalysts (e.g., FeCl₃ or AlCl₃) can control halogen placement. Reaction conditions (temperature, solvent polarity) must be carefully optimized to avoid over-halogenation .

Q. Basic: What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for ortho/meta/para halogen positions) .
  • GC-MS/HPLC : To assess purity and detect byproducts. Retention times and mass fragmentation patterns should align with reference standards .
  • Elemental Analysis : Validate empirical formula (C₆H₃BrClF) .
  • Melting/Boiling Points : Compare experimental values (e.g., bp ~142–143°C) with literature data .

Q. Basic: What safety protocols are critical during handling?

  • Ventilation : Use fume hoods to minimize inhalation of volatile vapors .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use respirators for prolonged exposure .
  • Storage : Keep in airtight containers away from ignition sources (flash point: 92.2°C) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Q. Advanced: How can crystallography resolve ambiguities in its structural configuration?

Single-crystal X-ray diffraction (SXRD) with SHELX software is the gold standard for determining bond angles, dihedral angles, and halogen spatial arrangements. For example, SHELXL refines atomic displacement parameters to distinguish between positional isomers . High-resolution data (≤1.0 Å) can resolve overlapping electron densities caused by heavy atoms (Br, Cl). Twinned crystals may require SHELXD for structure solution .

Q. Advanced: What mechanistic insights explain regioselectivity in cross-coupling reactions?

In Suzuki-Miyaura couplings, steric and electronic factors govern reactivity. The bromine atom in this compound acts as the primary leaving group due to its lower bond dissociation energy compared to Cl or F. DFT calculations can model transition states to predict coupling sites. For instance, electron-withdrawing fluorine at the para position directs oxidative addition to the Pd(0) catalyst at the bromine site .

Q. Advanced: How should researchers address contradictions in spectral data?

Contradictions (e.g., inconsistent NMR splitting patterns) require iterative validation:

  • Repetition : Confirm reproducibility under identical conditions.
  • Alternative Techniques : Use 2D NMR (COSY, NOESY) to resolve coupling ambiguities.
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

Q. Advanced: What challenges arise in purifying this compound, and how are they mitigated?

Challenges include co-elution of halogenated byproducts and thermal decomposition during distillation. Solutions:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients to separate isomers.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal yield .
  • Low-Temperature Distillation : Prevent degradation by maintaining temperatures below 100°C .

Q. Advanced: How can thermodynamic properties inform reaction design?

The enthalpy of vaporization (ΔHvap = 40.737 kJ/mol at 467.15 K) indicates volatility under reflux conditions. This parameter is critical for designing solvent-free reactions or gas-phase syntheses. Thermogravimetric analysis (TGA) can further characterize decomposition thresholds .

Properties

IUPAC Name

1-bromo-2-chloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF/c7-5-2-1-4(9)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFQPBAWVJEIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369898
Record name 1-Bromo-2-chloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110407-59-5
Record name 1-Bromo-2-chloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-chloro-4-fluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Bromo-2-chloro-4-fluorobenzene
1-Bromo-2-chloro-4-fluorobenzene
1-Bromo-2-chloro-4-fluorobenzene
1-Bromo-2-chloro-4-fluorobenzene
1-Bromo-2-chloro-4-fluorobenzene
1-Bromo-2-chloro-4-fluorobenzene

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